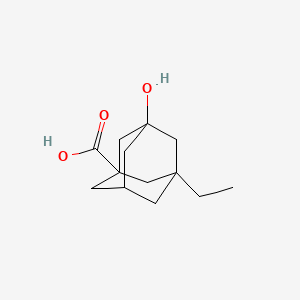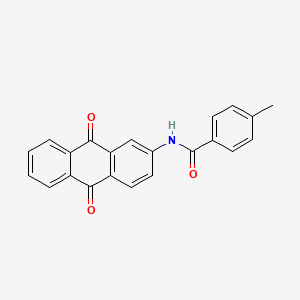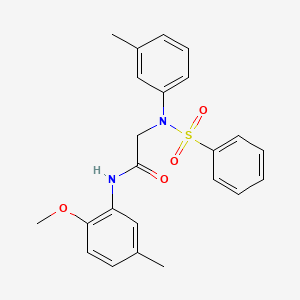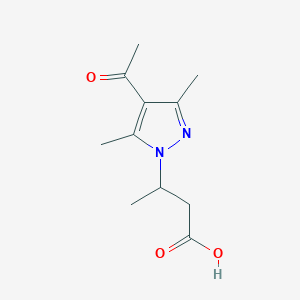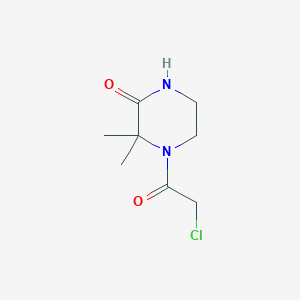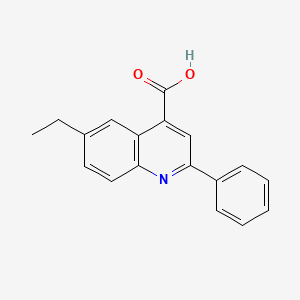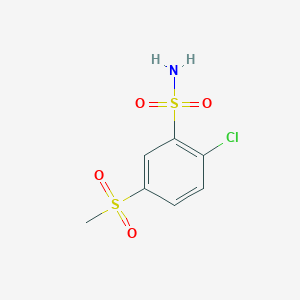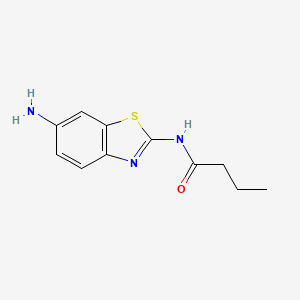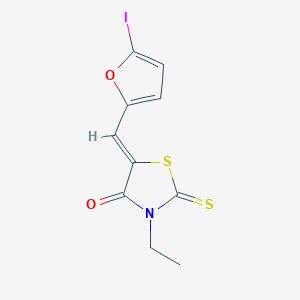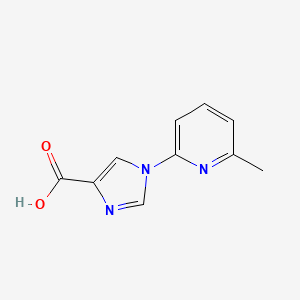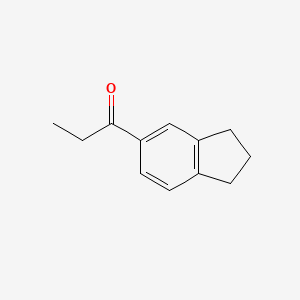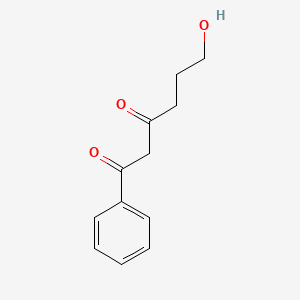
6-Hydroxy-1-phenylhexane-1,3-dione
概要
説明
6-Hydroxy-1-phenylhexane-1,3-dione is a chemical compound with the molecular formula C12H14O3 . It is also known as 6-hydroxy-1-phenyl-1,3-hexanedione . This compound has a molecular weight of 206.24 g/mol . It is used in laboratory research and synthesis of other substances .
Synthesis Analysis
The synthesis of 6-Hydroxy-1-phenylhexane-1,3-dione can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation , which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives, which are subsequently oxidized to the desired hydroxyquinone compounds.
Molecular Structure Analysis
The IUPAC name for this compound is 6-hydroxy-1-phenyl-1,3-hexanedione . Its InChI code is 1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 . The compound has a molecular weight of 206.24 g/mol .
科学的研究の応用
Electrochemical Applications
One study utilized a derivative, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This work emphasizes the material's role in the selective detection of copper ions, showcasing its potential in environmental monitoring and metallurgical process control (Kopylovich, Mahmudov, & Pombeiro, 2011).
Photoluminescent Materials
Another research avenue explores the use of similar compounds for photoluminescent applications. A study on the synthesis and crystal structure of dimeric 1-hydroxyhexane-2,3-dione, a model acireductone, revealed its application in designing materials with specific optical properties. This compound crystallizes as a stable dimer with potential uses in photoluminescent devices and sensors (Trzewik et al., 2016).
Organic Solar Cells
Further, derivatives of 6-Hydroxy-1-phenylhexane-1,3-dione have been explored for their use in organic solar cells. A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor demonstrated promising efficiency in solar cells, highlighting the compound's relevance in renewable energy technologies (Gupta et al., 2017).
Luminescent Langmuir–Blodgett Films
The synthesis and characterization of new amphiphilic Eu3+ β-diketonate complexes, incorporating long carbon chains, have shown significant potential in forming thin luminescent films. These films exhibit strong photoluminescence, making them suitable for electronic applications, including light-emitting diodes (LEDs) and optical sensors (Gomes et al., 2008).
Molecular Engineering for Improved Photovoltaic Properties
Molecular engineering of cyanopyrid-2,6-dione functionality led to the development of a novel small molecule electron donor with improved optoelectronic and photovoltaic properties. This research underscores the versatility of 6-Hydroxy-1-phenylhexane-1,3-dione derivatives in enhancing the performance of photovoltaic devices (Hundal et al., 2019).
特性
IUPAC Name |
6-hydroxy-1-phenylhexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRTHDEPSSYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376905 | |
| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-phenylhexane-1,3-dione | |
CAS RN |
23894-54-4 | |
| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

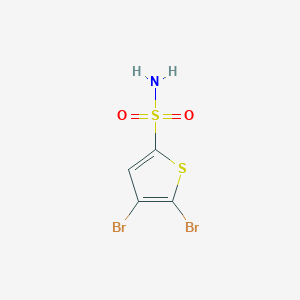
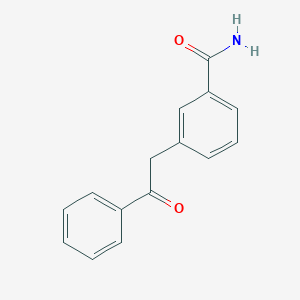
![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)
